Ibuprofen isobutanolammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ibuprofen isobutanolammonium is a salt form of ibuprofen, an active pharmaceutical ingredient widely used as a non-steroidal anti-inflammatory drug (NSAID). The formation of this salt aims to improve the solubility and bioavailability of ibuprofen, making it more effective in its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen isobutanolammonium involves the reaction of ibuprofen with 2-amino-2-methyl-propan-1-ol in a 1:1 molar ratio. This reaction typically occurs in a solvent such as methanol under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ibuprofen isobutanolammonium primarily undergoes salt formation reactions. The interaction between ibuprofen and 2-amino-2-methyl-propan-1-ol results in the formation of a salt rather than a co-crystal .
Common Reagents and Conditions:
Reagents: Ibuprofen, 2-amino-2-methyl-propan-1-ol, methanol.
Conditions: Controlled temperature and pressure, solvent purity.
Major Products: The major product of the reaction is this compound salt, which exhibits improved solubility compared to the parent drug .
Scientific Research Applications
Ibuprofen isobutanolammonium has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ibuprofen isobutanolammonium is similar to that of ibuprofen. It acts as a non-selective inhibitor of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins and thromboxanes. By inhibiting COX, this compound reduces inflammation, pain, and fever .
Comparison with Similar Compounds
Ibuprofen Sodium: Another salt form of ibuprofen with improved solubility.
Ibuprofen Lysine: Known for its rapid absorption and onset of action.
Mycophenolic Acid Isobutanolammonium: A similar salt form used to improve solubility and bioavailability.
Uniqueness: Ibuprofen isobutanolammonium is unique due to its specific interaction with 2-amino-2-methyl-propan-1-ol, resulting in a salt with distinct physicochemical properties that enhance its therapeutic efficacy .
Properties
CAS No. |
67190-45-8 |
---|---|
Molecular Formula |
C17H29NO3 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2.C4H11NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-4(2,5)3-6/h4-7,9-10H,8H2,1-3H3,(H,14,15);6H,3,5H2,1-2H3 |
InChI Key |
QEYXCMAFPIGBID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(C)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.